2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate

Overview

Description

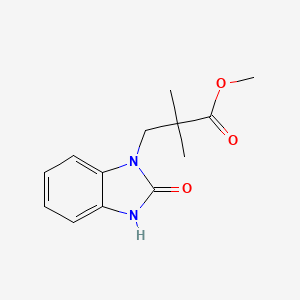

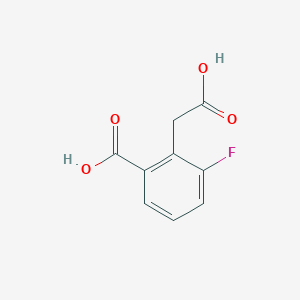

2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 .

Molecular Structure Analysis

The InChI code for 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate is1S/C13H14O4/c1-16-11(14)13(12(15)17-2)7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Organic Synthesis and Ligand Precursors

One significant application is in the field of organic synthesis, where derivatives of 2,2-dimethyl 1,3-dihydroindene-2,2-dicarboxylate serve as precursors for various organic compounds. For instance, the synthesis of 1,5-dihydropolyalkylated s-indacenes involves intramolecular, regiospecific cycloeliminations. These compounds are obtained in high yield and can be easily converted to mono- or dianions, characterized by means of mono- or disilylated compounds, showcasing their utility as ligand precursors (Dahrouch et al., 2001).

Material Science

In material science, the derivative's applications highlight its role in synthesizing new materials with potential use in organic electronics. For example, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from related compounds underscores their importance as drug precursors or perspective ligands, indicating their versatility beyond mere organic synthesis into material science and drug development (Dotsenko et al., 2019).

Photocycloaddition and Cycloaddition Reactions

Photocycloaddition reactions of derivatives, such as 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, to various quenchers highlight the reactive nature of these compounds under light exposure. These reactions provide a pathway to synthesize cycloadducts, offering a glimpse into the photochemical applications of these derivatives (Margaretha et al., 2007).

Polymer Modification

The derivatives are also employed in the modification of polymers, demonstrating their utility in material science. For instance, dimethyl 2,6-anthracene dicarboxylate serves as a comonomer in the synthesis of functional copolymers that undergo Diels–Alder reactions with N-substituted maleimides. This modification process yields polymers with altered surface properties, showcasing the compound's applicability in engineering polymer surfaces for specific applications (Vargas et al., 2002).

Novel Organic Compounds Synthesis

Lastly, the reaction of dimethyl 1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates with acyclic enamino ketones underscores the synthetic flexibility of these derivatives. It results in the formation of complex organic structures, highlighting their significance in synthesizing novel organic molecules with potential applications in various fields, including medicinal chemistry and material science (Silaichev et al., 2012).

Safety and Hazards

properties

IUPAC Name |

dimethyl 1,3-dihydroindene-2,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPSCACBHUTBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=CC=CC=C2C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729302 | |

| Record name | Dimethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate | |

CAS RN |

276888-00-7 | |

| Record name | Dimethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

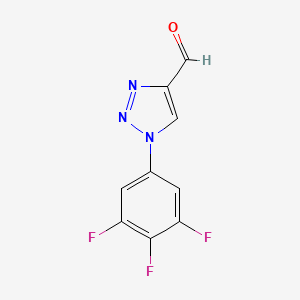

![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)

![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)

![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)